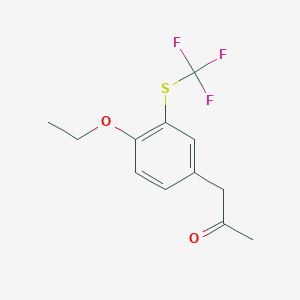
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features an amino group, a sulfamoyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a protected amino acid derivative, which undergoes sulfonation and subsequent esterification to yield the desired product. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The sulfamoyl group can be reduced under specific conditions.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate exerts its effects involves its interaction with specific molecular targets. The amino and sulfamoyl groups can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, leading to inhibition or modulation of their activity. The phenyl ring can also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
- Methyl (2S)-2-amino-3-(4-sulfamoylphenyl)propanoate
- Methyl (2S)-2-amino-3-(2-sulfamoylphenyl)propanoate
Comparison: Methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate is unique due to the position of the sulfamoyl group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and binding affinity to molecular targets. Compared to its isomers, this compound may exhibit different biological activities and chemical properties, making it a valuable molecule for specific applications.
Propiedades
Fórmula molecular |
C10H14N2O4S |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-3-(3-sulfamoylphenyl)propanoate |
InChI |
InChI=1S/C10H14N2O4S/c1-16-10(13)9(11)6-7-3-2-4-8(5-7)17(12,14)15/h2-5,9H,6,11H2,1H3,(H2,12,14,15)/t9-/m0/s1 |
Clave InChI |
BQJVDEJGLZZZSB-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC(=CC=C1)S(=O)(=O)N)N |
SMILES canónico |
COC(=O)C(CC1=CC(=CC=C1)S(=O)(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanedinitrile, [[2,5-dimethoxy-4-(methylthio)phenyl]methylene]-](/img/structure/B14066676.png)
![2-[(Diethoxyphosphoryl)methyl]-3-ethoxy-3-oxopropanoate](/img/structure/B14066686.png)





![Formamide, N-[2,4-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14066723.png)



![[(4-Butoxyphenyl)methylideneamino]urea](/img/structure/B14066740.png)


